Desertomycin A -

Desertomycin A

Catalog Number: EVT-266853
CAS Number:
Molecular Formula: C61H109NO21
Molecular Weight: 1192.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Desertomycin A is a naturally occurring macrolide antibiotic belonging to the desertomycin/oasomycin family. It is produced by various Streptomyces species, including Streptomyces macronensis, Streptomyces spectabilis, Streptomyces althioticus, and Streptomyces olivaceus. [, , , , , , ] These bacteria are commonly found in soil and marine environments. [, , ] Desertomycin A exhibits a broad spectrum of antimicrobial activity, primarily against Gram-positive bacteria, including clinically relevant antibiotic-resistant pathogens like Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus. [] It also exhibits antifungal activity against various yeast and filamentous fungi. [, , ] Furthermore, Desertomycin A has been found to inhibit de novo cholesterol biosynthesis and affect the viability of tumor cell lines such as human breast adenocarcinoma (MCF-7) and colon carcinoma (DLD-1). [, ]

Synthesis Analysis

While the total synthesis of Desertomycin A has been achieved, the process is complex and involves multiple steps. [] One approach involves the separate synthesis of the C1-C12 and C13-C28 subunits followed by their union using the Julia coupling reaction. [] This approach highlights the need for stereoselective methodologies to achieve the desired stereochemistry in the final product. Another study reported the isolation of a new analogue, Desertomycin H, using a modified crowded plate technique (mCPT) involving complex microbial interactions. [] This technique exploits the biosynthetic potential encoded in the genomes of cultivatable bacteria, potentially offering a more efficient method to obtain Desertomycin A and its analogues.

Molecular Structure Analysis

Desertomycin A possesses a complex molecular structure characterized by a 42-membered macrolactone ring. [, , ] It also contains multiple chiral centers and functional groups, including hydroxyl groups, an amino group, and a mannose sugar moiety. [, , ] The presence of a guanidino form, Desertomycin B, indicates that the final step in Desertomycin A biosynthesis involves a de-amidinase enzyme. [] The complex structure and stereochemical intricacies of Desertomycin A make it a challenging target for synthesis and structure elucidation. Early studies relied on extensive spectroscopic analysis, including NMR and mass spectrometry, to determine its structure. [, ] Later research employed advanced two-dimensional NMR techniques and fast-atom bombardment mass spectrometry to confirm the structure and elucidate the stereochemistry of Desertomycin A and its analogues. [, ]

Mechanism of Action

Desertomycin A exerts its antifungal activity by interfering with fungal cell wall synthesis. [, ] Specifically, it affects the formation of β(1,3)-glucans, a major component of the fungal cell wall. [, ] Although Desertomycin A exhibits minimal direct inhibition of glucan synthetase activity in vitro, it is thought to indirectly interfere with glucan synthesis by disrupting the membrane structure. [, ] This disruption likely involves alterations in phospholipids and localized enzymatic systems within the membrane. [, ] Desertomycin A's structural resemblance to macrolides known for their membrane-acting properties further supports this hypothesis. [, ] Furthermore, research suggests that Desertomycin A disrupts fungal plasma membranes, leading to potassium leakage. [] This membrane disruption contributes to its fungicidal activity. []

Applications
  • Antimicrobial Agent: Desertomycin A is a promising candidate for combating infections caused by antibiotic-resistant bacteria, including Mycobacterium tuberculosis, Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. [] Its effectiveness against multidrug-resistant strains highlights its potential for addressing the global threat of antimicrobial resistance.
  • Antifungal Agent: Desertomycin A demonstrates antifungal activity against a range of yeast and filamentous fungi. [, ] This activity makes it valuable for studying fungal biology, developing new antifungal treatments, and controlling fungal contamination in research settings.
  • Cholesterol Biosynthesis Inhibitor: Desertomycin A's ability to inhibit de novo cholesterol biosynthesis makes it a valuable tool for studying lipid metabolism and exploring its potential as a therapeutic target for cholesterol-related disorders. []
  • Anti-Tumor Agent: Desertomycin A's cytotoxic activity against human breast adenocarcinoma (MCF-7) and colon carcinoma (DLD-1) cell lines suggests its potential as an anti-cancer agent. [] Further research is needed to elucidate its mechanisms of action and evaluate its efficacy in vivo.
  • Microbial Ecology: The discovery of Desertomycin A as a trigger for the formation of protective aggregates (gloeocapsoids) in the green alga Chlamydomonas reinhardtii provides a unique opportunity to study cross-kingdom interactions and the ecological roles of natural products in microbial communities. []

Desertomycin B

    Compound Description: Desertomycin B is a 42-membered macrolactone antibiotic closely related to Desertomycin A. It is distinguished by the presence of a guanidine group in its side chain. [] Desertomycin B is a precursor to Desertomycin A in the biosynthetic pathway and can be converted to Desertomycin A via the enzymatic action of amidinohydrolase DstH. []

    Relevance: Desertomycin B is the direct precursor to Desertomycin A, differing only by the presence of a guanidine group instead of an amine. This difference is crucial for the biological activity as Desertomycin B shows significantly reduced antibiotic activity compared to Desertomycin A. []

Desertomycin D

    Compound Description: Desertomycin D is a 42-membered macrolactone antibiotic and a minor component of the Desertomycin complex. [] Its structure closely resembles Desertomycin A.

    Relevance: Desertomycin D is a structural analog of Desertomycin A, isolated from the same Streptomyces species. The exact structural differences are not explicitly described but are likely minor modifications to the side chain. []

Desertomycin E

    Compound Description: Desertomycin E is a novel 42-membered macrolactone antibiotic isolated from the Desertomycin complex produced by Streptomyces spectabilis. [] It possesses a molecular weight of 1028 g/mol, with the molecular formula C55H96O17. []

    Relevance: Desertomycin E is a structural analog of Desertomycin A, co-produced by the same Streptomyces strain. It represents a distinct member of the Desertomycin family with potential differences in its biological activity. []

Desertomycin G

    Compound Description: Desertomycin G is a newly identified member of the Desertomycin family, isolated from the marine actinomycete Streptomyces althioticus MSM3. [] It exhibits potent antibiotic activity against a range of clinically relevant antibiotic-resistant pathogens, including Mycobacterium tuberculosis. [] Notably, Desertomycin G demonstrates a broader spectrum of antibacterial activity compared to Desertomycin A, being effective against both Gram-positive and Gram-negative bacteria. [] Additionally, it inhibits the growth of human breast adenocarcinoma (MCF-7) and colon carcinoma (DLD-1) cell lines. []

Desertomycin H

    Compound Description: Desertomycin H is a novel macrolactone discovered using the modified crowded plate technique (mCPT). [] It exhibits potent activity against vancomycin-intermediate resistant Staphylococcus aureus (VISA). []

    Relevance: Desertomycin H is a structurally related compound to Desertomycin A, both belonging to the same macrolactone class. It highlights the diversity of this natural product class and their potential as a source of new antimicrobials. []

Desertomycin X

    Compound Description: Desertomycin X is an N-succinylated analog of Desertomycin A, discovered alongside Desertomycin A from Streptomyces sp. strain YIM 121038. [] It is considered an inactive derivative of Desertomycin A. []

    Relevance: Desertomycin X is a structurally modified form of Desertomycin A, differing by the N-succinylation. This modification renders the compound antibiotically inactive, highlighting the importance of the unmodified amino group for Desertomycin A's biological activity. []

Oasomycin A

  • Relevance: Oasomycin A is a structural analog of Desertomycin A, belonging to the same macrolactone family and exhibiting a similar macrocyclic core. Despite the structural similarities, Oasomycin A demonstrates a different biological activity, inhibiting cholesterol biosynthesis, which distinguishes it from Desertomycin A. [, ]

Oasomycin B

    Compound Description: Oasomycin B is a 42-membered macrolactone and the main metabolite produced by Streptoverticillium baldacii subsp. netropse. [] It is formed through the lactonization of Oasomycin F. []

    Relevance: Oasomycin B is structurally related to Desertomycin A, belonging to the same macrolactone family. Both compounds are produced by related Streptomyces species and likely share a common biosynthetic pathway. []

Oasomycin E

    Compound Description: Oasomycin E is a 42-membered macrolactone and a minor component of the Oasomycin family, produced by Streptoverticillium baldacii subsp. netropse. [] It is structurally similar to Desertomycin A. []

    Relevance: Oasomycin E, like Oasomycin A and B, showcases the structural diversity within the Desertomycin family. [] While sharing the core macrolactone structure with Desertomycin A, variations in their side chains are expected.

Oasomycin F

    Compound Description: Oasomycin F is a 42-membered macrolactone and a precursor to Oasomycin B in the biosynthetic pathway. [] It is formed from Desertomycin A via oxidative deamination. []

    Relevance: Oasomycin F, along with Oasomycin B and E, highlights the intricate biosynthetic network within the Desertomycin family. [] The conversion of Desertomycin A to Oasomycin F underscores the close relationship and potential interconversion pathways within this family.

Primycin

    Compound Description: Primycin is a macrolide antibiotic that, similar to Desertomycin A, possesses a 42-membered macrolactone ring. [] The biosynthetic pathway of Primycin is proposed to involve a similar de-amidinase enzyme as found in Desertomycin A biosynthesis. []

    Relevance: Although not directly isolated from the same organisms as Desertomycin A, Primycin shares a significant structural feature with Desertomycin A – the 42-membered macrolactone ring. This structural similarity, along with the proposed shared biosynthetic feature (de-amidinase), suggests a close relationship between these two antibiotics. []

Properties

Product Name

Desertomycin A

IUPAC Name

(7S,8R,9S,10S,15S,16S,19S,20R,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,42S)-42-[(2R,3R)-6-amino-3-hydroxyhexan-2-yl]-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one

Molecular Formula

C61H109NO21

Molecular Weight

1192.5 g/mol

InChI

InChI=1S/C61H109NO21/c1-32-15-10-11-19-47(70)38(7)55(75)33(2)16-12-17-35(4)60(80)81-51(37(6)46(69)20-14-24-62)21-13-18-41(64)26-42(65)28-48(71)39(8)56(76)40(9)49(72)29-43(66)27-44(67)30-50(73)52(25-36(5)54(74)34(3)22-23-45(32)68)82-61-59(79)58(78)57(77)53(31-63)83-61/h10,13,15,17-18,22-23,25,32-34,37-59,61,63-79H,11-12,14,16,19-21,24,26-31,62H2,1-9H3/t32-,33-,34-,37+,38-,39-,40-,41+,42-,43-,44-,45-,46+,47-,48+,49-,50+,51-,52-,53+,54+,55+,56-,57+,58-,59-,61-/m0/s1

InChI Key

FKPDQSQJNFFSAS-BMFWIKAISA-N

SMILES

CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C

Solubility

Soluble in DMSO

Synonyms

Desertomycin A

Canonical SMILES

CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C

Isomeric SMILES

C[C@H]1CCC=C(C(=O)O[C@@H](CC=C[C@H](C[C@@H](C[C@H]([C@@H]([C@@H]([C@H]([C@H](C[C@H](C[C@@H](C[C@H]([C@H](C=C([C@@H]([C@H](C=C[C@@H]([C@H](C=CCC[C@@H]([C@@H]([C@@H]1O)C)O)C)O)C)O)C)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)[C@H](C)[C@@H](CCCN)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.